N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14764224
Molecular Formula: C24H29N3O3
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29N3O3 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C24H29N3O3/c1-26-20-15-23(30-3)22(29-2)14-18(20)13-21(26)24(28)25-19-9-11-27(12-10-19)16-17-7-5-4-6-8-17/h4-8,13-15,19H,9-12,16H2,1-3H3,(H,25,28) |
| Standard InChI Key | XZFIGROPPDBEJI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2C=C1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC)OC |
Introduction
N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of N-benzylpiperidines. It features a piperidine ring bonded to a benzyl group, with additional substituents including two methoxy groups and a carboxamide functional group. The molecular formula of this compound is C24H29N3O3, and its molecular weight is approximately 407.5 g/mol .
Biological Activities
Preliminary studies suggest that N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It has been evaluated for its effects on cognitive functions and potential therapeutic applications in treating neurodegenerative disorders.
Pharmacokinetics and Drug Interactions
The compound may act as a substrate or inhibitor for various cytochrome P450 enzymes and transporters, such as P-glycoprotein. These interactions are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| R-donepezil | 2-(1-benzylpiperidin) with methoxy groups | Known acetylcholinesterase inhibitor |
| 2-(benzylpiperidin) derivatives | Varying substitutions on piperidine | Different pharmacological profiles |
| 5-Methoxyindoles | Indole core with methoxy substitutions | Focused on serotonin receptor activity |
Future Research Directions
Further research is needed to fully explore the potential therapeutic applications of N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide. This includes detailed pharmacological studies and clinical trials to assess its efficacy and safety in treating neurodegenerative disorders.
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